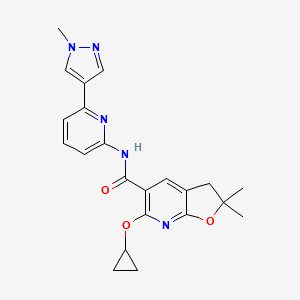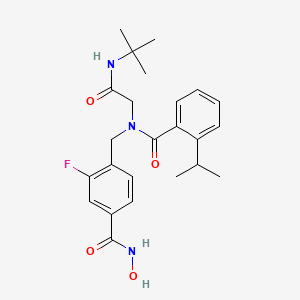
ATM Inhibitor-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATM Inhibitor-9 is a potent and selective inhibitor of the ataxia-telangiectasia mutated (ATM) protein, a signaling kinase involved in the DNA damage response. This compound has shown significant potential in cancer research due to its ability to enhance the effects of DNA-damaging agents and improve the efficacy of cancer therapies .
Vorbereitungsmethoden
The synthesis of ATM Inhibitor-9 involves the preparation of 3-quinoxalin urea derivatives. The synthetic route typically includes the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
ATM Inhibitor-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
ATM Inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: It is used to study the DNA damage response and the role of ATM in DNA repair mechanisms.
Biology: It helps in understanding the cellular processes involved in DNA damage and repair, as well as the role of ATM in cell cycle regulation.
Medicine: It is being investigated for its potential to enhance the efficacy of cancer therapies, particularly in combination with DNA-damaging agents and immunotherapies
Wirkmechanismus
ATM Inhibitor-9 exerts its effects by inhibiting the activity of the ATM protein, which plays a crucial role in the DNA damage response. By blocking ATM-dependent signaling and repair of DNA double-strand breaks, this compound enhances the cytotoxic effects of DNA-damaging agents. This inhibition leads to increased DNA damage, cell cycle arrest, and apoptosis in cancer cells. The molecular targets and pathways involved include the cGAS/STING pathway and the NFκB/IRF1/NLRC5 pathway .
Vergleich Mit ähnlichen Verbindungen
ATM Inhibitor-9 is unique compared to other ATM inhibitors due to its high potency and selectivity. Similar compounds include:
M3541 and M4076: Highly potent and selective ATM inhibitors that suppress DNA double-strand break repair and enhance the therapeutic effect of radiotherapy.
CP466722: A moderately potent ATM inhibitor with activity against additional kinases.
This compound stands out due to its specific molecular structure and its ability to enhance the efficacy of various cancer therapies.
Eigenschaften
Molekularformel |
C25H32N6O2 |
|---|---|
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[7-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]quinoxalin-2-yl]urea |
InChI |
InChI=1S/C25H32N6O2/c1-31(2)13-6-14-33-24-12-10-19(16-27-24)18-9-11-21-22(15-18)29-23(17-26-21)30-25(32)28-20-7-4-3-5-8-20/h9-12,15-17,20H,3-8,13-14H2,1-2H3,(H2,28,29,30,32) |
InChI-Schlüssel |
PEGCDTKIRKSHBF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOC1=NC=C(C=C1)C2=CC3=NC(=CN=C3C=C2)NC(=O)NC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
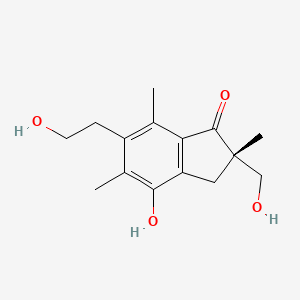

![[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392654.png)
![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392659.png)
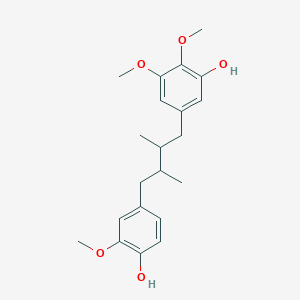
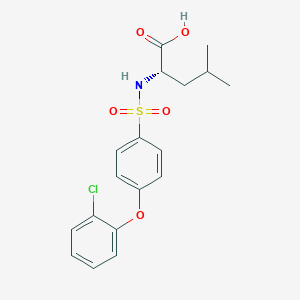
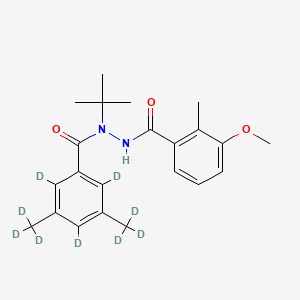
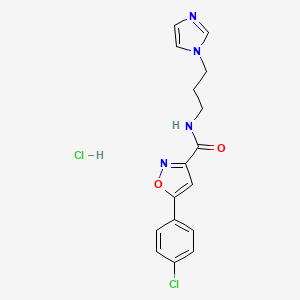
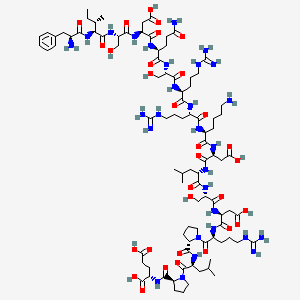
![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)

